Pitavastatin Ethyl Ester
Vue d'ensemble
Description
Pitavastatin Ethyl Ester is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Pitavastatin and its related formulations . It is also used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation .
Synthesis Analysis
A practical synthetic method for fluorine-18 (18 F)-labeled pitavastatin ([ 18 F]PTV) as a positron emission tomography (PET) tracer to assess hepatobiliary transporter activity has been developed . This method is a one-pot synthesis involving aromatic 18 F-fluorination of an arylboronic acid ester followed by deprotection under acidic conditions . Also, a simple, rapid, ecological RP-HPLC method for the estimation of Pitavastatin (PIT), Fenofibrate (FEN), and their impurities in a novel fixed dose combination has been developed .Molecular Structure Analysis
The molecular formula of Pitavastatin Ethyl Ester is C27H28FNO4 . The average mass is 449.514 Da and the monoisotopic mass is 449.200226 Da .Chemical Reactions Analysis
Statins, including Pitavastatin, reduce TC and LDL-C via a number of mechanisms: Decreased hepatic synthesis of cholesterol, decreased hepatic intracellular cholesterol pool stimulating upregulation of LDL receptor activity, reduced vLDL secretion from hepatocytes leading to decreased remnant lipoproteins and increased tissue uptake of apoB particles from the circulation .Physical And Chemical Properties Analysis
Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Applications De Recherche Scientifique
- Application Summary : Pitavastatin is used in the treatment of hyperlipidemia. It can be given alone or in combination with other antihyperlipidemic agents . It is a potent agent known as HMG CoA reductase inhibitors, or “statins.” Statins lower the levels of low-density lipoprotein (LDL) and triglycerides in the blood, while increasing levels of high-density lipoprotein (HDL) .
- Methods of Application : The drug is administered orally. The dosage is determined by the physician based on the patient’s condition. The effectiveness of the drug is monitored through blood tests that measure the levels of different lipoproteins in the blood .
- Results or Outcomes : Pitavastatin has been shown to effectively lower LDL and triglyceride levels and increase HDL levels in the blood. This helps in reducing the risk of cardiovascular diseases .
In addition, statins like Pitavastatin have been found to decrease coronary atherosclerotic plaque volume and composition, inducing atheroma stabilization .
-
Scientific Field: Cardiovascular Medicine
- Application Summary : Pitavastatin is used in combination with Eicosapentaenoic acid (EPA) for patients undergoing percutaneous coronary intervention (PCI), a procedure used to open blocked coronary arteries .
- Methods of Application : The combination of EPA and Pitavastatin is administered orally. The dosage is determined by the physician based on the patient’s condition .
- Results or Outcomes : This combination has been shown to significantly reduce the risk of major adverse cardiovascular events (MACEs) and mortality in post-PCI patients .
-
Scientific Field: Biocatalysis
- Application Summary : Pitavastatin is used in the biocatalyzed synthesis of statins, a sustainable strategy for the production of these important drugs .
- Methods of Application : The specific methods of biocatalyzed synthesis vary, but generally involve the use of enzymes or whole cells to catalyze the chemical reactions needed to produce the statin .
- Results or Outcomes : Biocatalyzed synthesis methods have been shown to be effective and environmentally friendly ways to produce statins, including Pitavastatin .
-
Scientific Field: Cardiovascular Medicine
- Application Summary : Pitavastatin is used in combination with Eicosapentaenoic acid (EPA) for patients undergoing percutaneous coronary intervention (PCI), a procedure used to open blocked coronary arteries .
- Methods of Application : The combination of EPA and Pitavastatin is administered orally. The dosage is determined by the physician based on the patient’s condition .
- Results or Outcomes : This combination has been shown to significantly reduce the risk of major adverse cardiovascular events (MACEs) and mortality in post-PCI patients .
-
Scientific Field: Biocatalysis
- Application Summary : Pitavastatin is used in the biocatalyzed synthesis of statins, a sustainable strategy for the production of these important drugs .
- Methods of Application : The specific methods of biocatalyzed synthesis vary, but generally involve the use of enzymes or whole cells to catalyze the chemical reactions needed to produce the statin .
- Results or Outcomes : Biocatalyzed synthesis methods have been shown to be effective and environmentally friendly ways to produce statins, including Pitavastatin .
-
Scientific Field: Cardiovascular Medicine
- Application Summary : Pitavastatin shows greater lipid-lowering efficacy over 12 weeks than pravastatin in elderly patients with primary hypercholesterolaemia or combined (mixed) dyslipidemia .
- Methods of Application : Pitavastatin is administered orally. The dosage is determined by the physician based on the patient’s condition .
- Results or Outcomes : Pitavastatin provides superior efficacy and comparable tolerability to pravastatin in elderly patients .
-
Scientific Field: Cardiovascular Medicine
- Application Summary : Pitavastatin significantly lowers the rate of adverse cardiovascular events in patients at a high risk of atherosclerotic disease, with stable angina pectoris or with acute coronary syndrome .
- Methods of Application : Pitavastatin is administered orally. The dosage is determined by the physician based on the patient’s condition .
- Results or Outcomes : Pitavastatin has been shown to significantly lower the rate of adverse cardiovascular events in these patients .
Safety And Hazards
The risk of statin-induced serious muscle injury, including rhabdomyolysis, is <0.1%, and the risk of serious hepatotoxicity is ≈0.001%. The risk of statin-induced newly diagnosed diabetes mellitus is ≈0.2% per year of treatment, depending on the underlying risk of diabetes mellitus in the population studied . The result is increased area-under-the-curve (AUC) and peak concentration for these statins, potentially increasing the risk of muscle toxicity .
Orientations Futures
The available data suggest that pitavastatin significantly lowers the rate of adverse cardiovascular events, in patients at a high risk of atherosclerotic disease, with stable angina pectoris or with acute coronary syndrome . Moreover, intravascular ultrasound has shown that pitavastatin induces favorable changes in plaque morphology, increasing the fibrous cap thickness, and decreasing both plaque and lipid volume indexes . Globally the efficacy of pitavastatin is greater or similar to other statins .
Propriétés
IUPAC Name |
ethyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20-21,30-31H,2,7-8,15-16H2,1H3/b14-13+/t20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUQAXOHCVNUMX-SVKRATOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pitavastatin Ethyl Ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.